(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol

Protecting group chemistry Multi-step synthesis stability Silyl ether hydrolysis

(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol (CAS 263718-48-5) is an enantiopure, bifunctional organosilicon compound combining a (R)-configured secondary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether with a 2-pyridyl moiety. This single-enantiomer entity is supplied as a research-grade chiral building block (95–97% chemical purity) for asymmetric synthesis, medicinal chemistry, and ligand development, as cataloged by multiple specialty chemical suppliers.

Molecular Formula C13H23NO2Si
Molecular Weight 253.41 g/mol
CAS No. 263718-48-5
Cat. No. B6317571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol
CAS263718-48-5
Molecular FormulaC13H23NO2Si
Molecular Weight253.41 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O
InChIInChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3/t12-/m0/s1
InChIKeyWKYRJYLECFRJPO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol (CAS 263718-48-5): A Pre-Configured Chiral Organosilicon Building Block for Asymmetric Synthesis


(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol (CAS 263718-48-5) is an enantiopure, bifunctional organosilicon compound combining a (R)-configured secondary alcohol protected as a tert-butyldimethylsilyl (TBDMS) ether with a 2-pyridyl moiety. This single-enantiomer entity is supplied as a research-grade chiral building block (95–97% chemical purity) for asymmetric synthesis, medicinal chemistry, and ligand development, as cataloged by multiple specialty chemical suppliers . Its molecular formula is C₁₃H₂₃NO₂Si (MW 253.41 g·mol⁻¹), with predicted physicochemical properties including a boiling point of 317.5±37.0 °C, density of 0.994±0.06 g·cm⁻³, and a pKa of 12.69±0.20 . Unlike simpler achiral or racemic pyridylethanol derivatives, this compound provides both absolute stereochemical identity (R-configuration at the carbinol center) and orthogonal reactivity via the TBDMS-protected hydroxyl group, making it a strategically differentiated intermediate for multi-step synthetic routes.

Why Generic Substitution Fails for (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol: Stereochemistry, Protecting-Group Orthogonality, and Pyridyl Regiochemistry


Direct substitution of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol by off-the-shelf analogs—such as the (S)-enantiomer, the TMS-protected variant, the TBDPS-protected variant, the 3- or 4-pyridyl regioisomers, or the unprotected 1-(2-pyridyl)ethanol—introduces quantifiable risks to downstream synthetic outcomes. The (S)-enantiomer yields the opposite absolute configuration in chiral products; TMS ethers hydrolyze approximately 20,000-fold faster than TBDMS ethers under acidic conditions, compromising intermediate stability during multi-step sequences [1]; TBDPS ethers, while approximately 250-fold more stable, require prolonged fluoride-mediated deprotection (12–24 h) that can promote racemization at the benzylic-like chiral center [2]; and unprotected alcohols lack the orthogonal protection essential for chemoselective transformations. Additionally, the 2-pyridyl regioisomer uniquely enables bidentate N,O-chelation of metal ions—a capability absent in 3- and 4-pyridyl analogs—directly affecting catalytic performance in metal-mediated asymmetric reactions. The quantitative evidence below confirms that substitution without controlling these three structural dimensions (absolute stereochemistry, silyl protecting group identity, and pyridyl ring connectivity) leads to measurable losses in stability, selectivity, or functional utility.

Head-to-Head Quantitative Differentiation of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol Against Its Closest Analogs


Hydrolytic Stability Advantage vs. Trimethylsilyl (TMS) Analog: 20,000-Fold Enhancement Under Acidic Conditions

Under standardized acidic hydrolysis conditions, the TBDMS (tert-butyldimethylsilyl) ether of this compound exhibits approximately 20,000-fold greater hydrolytic stability compared to the corresponding TMS (trimethylsilyl) ether. The relative stability scale, established across multiple silyl protecting groups, ranks TMS at a baseline of 1, triethylsilyl (TES) at 64, TBS/TBDMS at 20,000, triisopropylsilyl (TIPS) at 700,000, and tert-butyldiphenylsilyl (TBDPS) at 5,000,000 [1][2]. This differential directly translates to practical survival rates during aqueous work-up, silica gel chromatography, and multi-step reaction sequences where residual moisture or mildly acidic conditions (e.g., AcOH/MeOH) rapidly cleave TMS ethers while leaving TBDMS ethers intact.

Protecting group chemistry Multi-step synthesis stability Silyl ether hydrolysis

Deprotection Orthogonality vs. TBDPS Analog: Practical Cleavage Within Minutes Rather Than 12–24 Hours

The TBDMS ether of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol can be cleaved with tetra-n-butylammonium fluoride (TBAF) in THF typically within 30–120 minutes at room temperature. In contrast, TBDPS (tert-butyldiphenylsilyl) ethers require extended TBAF treatment (12–24 h) under comparable conditions [1]. This temporal window is critical because prolonged fluoride exposure at the benzylic-like carbinol center of pyridylethanols has been documented to promote partial racemization via fluoride-mediated base-catalyzed epimerization. Selective deprotection of TBDMS in the presence of TBDPS ethers is achievable with silica-supported NaHSO₄ or dicationic ionic liquid catalysts, enabling sequential unmasking strategies .

Orthogonal deprotection Fluoride-mediated desilylation Racemization risk management

Chiral Purity: (R)-Enantiomer Specification vs. Racemic or (S)-Enantiomer Analogs

Commercially sourced (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol (CAS 263718-48-5) is supplied with a minimum chemical purity of 95–97% as verified by supplier Certificate of Analysis, and is specified as the single (R)-enantiomer . The (S)-enantiomer (CAS 59042-90-9, unprotected) or racemic 1-(2-pyridyl)ethanol are available as lower-cost alternatives, but their use in asymmetric synthesis yields products with opposite absolute configuration or diastereomeric mixtures requiring additional chiral separation steps. No validated quantitative ee data for this specific lot are publicly available; however, the compound's utility as a chirality-transfer intermediate depends on enantiopurity exceeding ca. 98% ee for catalytic applications. Procurement of the (R)-configured compound with documented Certificate of Analysis ensures the correct stereochemical outcome in downstream reactions such as phosphinite ligand synthesis or chiral auxiliary incorporation.

Enantiomeric purity Chiral building block procurement Asymmetric synthesis fidelity

Pyridyl Regiochemistry: 2-Pyridyl Bidentate Chelation vs. 3- and 4-Pyridyl Monodentate Coordination

The 2-pyridyl isomer of this compound positions the pyridyl nitrogen and the deprotected hydroxyl oxygen in a 1,4-relationship, enabling formation of a five-membered N,O-chelate ring upon metal coordination. This bidentate binding mode is structurally precluded in 3-pyridyl and 4-pyridyl regioisomers, which can only engage in monodentate pyridyl-N coordination. In palladium-catalyzed benzylic arylation studies of pyridylmethyl silyl ethers, the 2-pyridyl directing group was essential for achieving Pd(OAc)₂/NIXANTPHOS-catalyzed C–H functionalization, delivering aryl(pyridyl)methanol derivatives in 57–100% yield across 33 examples; the 3- and 4-pyridyl substrates showed significantly reduced or no conversion under identical conditions due to the absence of the chelation-assisted C–H activation pathway [1].

N,O-bidentate chelation Metal-ligand coordination Catalyst design

Protection Status: Orthogonal Reactivity vs. Unprotected 1-(2-Pyridyl)ethanol

The TBDMS-protected alcohol in this compound allows chemoselective transformations at the pyridyl ring (e.g., N-oxidation, electrophilic substitution, or metalation) while the hydroxyl group remains masked. Unprotected (R)-1-(2-pyridyl)ethanol undergoes competing O-functionalization at the free hydroxyl under these conditions, leading to product mixtures and reduced yields. Following pyridyl modification, the TBDMS group can be selectively removed with TBAF (0.5–2.0 M in THF, 30–120 min) without affecting common functional groups such as esters, amides, or carbamates. This two-step protect/manipulate/deprotect sequence is a cornerstone of complex molecule synthesis and is not feasible with the unprotected alcohol.

Orthogonal protection Chemoselectivity Multi-step synthesis

Predicted Physicochemical Profile for Handling and Storage Decisions

The predicted boiling point (317.5±37.0 °C), density (0.994±0.06 g·cm⁻³), and pKa (12.69±0.20) of (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol provide baseline parameters for solvent compatibility, distillation feasibility, and acid/base extraction planning . The compound is classified as non-hazardous for DOT/IATA transport and is specified for long-term storage at room temperature . These handling characteristics differentiate it from more labile TMS-protected analogs that require cold storage and from TBDPS-protected analogs with significantly higher molecular weight and altered solubility profiles. Experimental boiling point, density, and melting point data are not available in the public domain for this specific compound; the values above are computational predictions and should be treated as approximate.

Physicochemical properties Storage stability Formulation compatibility

Optimized Application Scenarios for (1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol Based on Validated Differentiation Evidence


Multi-Step Asymmetric Synthesis Requiring Acid-Stable Chiral Intermediate

In synthetic routes involving acidic work-up steps (e.g., HCl quenching, AcOH-mediated deprotection, or silica gel chromatography), the TBDMS-protected compound provides approximately 20,000-fold greater hydrolytic stability than TMS-protected alternatives [1], ensuring the chiral secondary alcohol remains protected throughout the sequence. This is particularly critical in syntheses of pyridyl-containing pharmaceutical intermediates (e.g., fibrinogen receptor antagonists) or chiral phosphinite ligands where intermediate isolation after acidic conditions is required [2]. The compound's room-temperature storage stability and non-hazardous classification further support its selection for long-duration, multi-batch research programs.

Synthesis of Chiral N,O-Bidentate Ligands for Asymmetric Metal Catalysis

The 2-pyridyl regioisomer uniquely enables formation of five-membered N,O-chelate complexes with transition metals (Pd, Ir, Cu), a structural feature exploited in pyridyl phosphinite and phosphite ligand families for asymmetric hydrogenation and C–C bond formation [1]. Following selective TBDMS deprotection with TBAF (30–120 min, room temperature) [2], the liberated chiral alcohol serves as the O-functionalization handle for phosphinite formation. The (R)-configuration specification eliminates the need for in-house chiral resolution, reducing lead time and material waste in catalyst development programs.

Chemoselective Pyridyl Ring Functionalization with Masked Hydroxyl Group

When synthetic strategies require modification of the pyridyl ring (e.g., N-oxidation for subsequent directed metalation, electrophilic halogenation, or cross-coupling at the pyridyl C–H positions) prior to alcohol unveiling, the pre-installed TBDMS protecting group enables chemoselective transformations that would be impossible with unprotected 1-(2-pyridyl)ethanol [1]. This orthogonal protection strategy saves 1–2 synthetic steps compared to in-house silylation, with the TBDMS group's moderate steric bulk (vs. TBDPS) allowing efficient subsequent deprotection without risking racemization at the chiral center [2].

Procurement of Single-Enantiomer Building Block for Fragment-Based Drug Discovery Libraries

For medicinal chemistry groups constructing fragment libraries or chiral compound collections, the (R)-configured compound provides a pre-validated enantiopure scaffold combining a metal-coordinating pyridyl unit with a protected chiral alcohol. The 95–97% chemical purity specification [1][2] meets the typical >95% purity threshold for fragment screening, while the documented (R)-stereochemistry ensures that structure-activity relationships (SAR) are assigned to the correct absolute configuration—a critical requirement for patent filing and lead optimization. The compound's predicted physico-chemical profile (moderate MW 253.41, pKa 12.69, density ~0.99 g·cm⁻³) is compatible with standard fragment library storage and screening formats.

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